(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide is a chemical compound with a specific stereochemistry, indicating that it is the S-enantiomer. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a bromomethyl group and a methyl group attached to the pyrrolidine ring. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (2S)-1-methylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and other reduced derivatives.
Scientific Research Applications
(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can react with nucleophiles, leading to the formation of new chemical bonds. The compound’s stereochemistry plays a crucial role in its interactions with other molecules, influencing the selectivity and outcome of reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide: The R-enantiomer of the compound, which may exhibit different reactivity and selectivity.
(2S)-2-(chloromethyl)-1-methylpyrrolidine hydrobromide: A similar compound with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
(2S)-2-(bromomethyl)-1-ethylpyrrolidine hydrobromide: A derivative with an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness
(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide is unique due to its specific stereochemistry and the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its hydrobromide salt form enhances its solubility, making it more versatile for various applications.
Properties
CAS No. |
54352-52-2 |
---|---|
Molecular Formula |
C6H13Br2N |
Molecular Weight |
259 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.